2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a dibenzo[b,d]thiophene core, which is a sulfur-containing heterocyclic structure, and a dioxaborolane moiety, which is a boron-containing cyclic ester. The tert-butyl group attached to the dibenzo[b,d]thiophene core adds steric bulk, influencing the compound’s reactivity and stability.
Preparation Methods
The synthesis of 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzo[b,d]thiophene derivative with a boronic acid or boronic ester. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene) under an inert atmosphere .
Chemical Reactions Analysis
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzo[b,d]thiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Common reagents include aryl halides and palladium catalysts.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Scientific Research Applications
2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: This compound is used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: The dibenzo[b,d]thiophene core is a structural motif found in various biologically active molecules, making this compound useful in drug discovery and development.
Materials Science: The unique electronic properties of this compound make it valuable in the development of new materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is widely utilized in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Similar compounds to 2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene: This compound also contains a dibenzo[b,d]thiophene core but lacks the boronic ester moiety.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains a similar boronic ester moiety but has a different heterocyclic core.
2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene: This compound has a similar dibenzo[b,d]thiophene core but with different substituents.
These comparisons highlight the unique combination of the dibenzo[b,d]thiophene core and the boronic ester moiety in this compound, which imparts distinct electronic and chemical properties.
Properties
Molecular Formula |
C22H27BO2S |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(7-tert-butyldibenzothiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H27BO2S/c1-20(2,3)14-11-12-15-16-9-8-10-17(19(16)26-18(15)13-14)23-24-21(4,5)22(6,7)25-23/h8-13H,1-7H3 |
InChI Key |
PYZBLVWZEISGSO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(S3)C=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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